molecular formula C25H24F4N4O2 B12218387 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one

3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one

Cat. No.: B12218387
M. Wt: 488.5 g/mol
InChI Key: KEVXEINBZWBRNT-UHFFFAOYSA-N
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Description

3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline core, a piperazine ring, and various substituents, including a fluorophenyl group and a trifluoromethyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine reacts with a suitable halogenated precursor.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylating agent under appropriate conditions.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the propyl group.

    Reduction: Reduction reactions can occur at the quinoxaline core and the carbonyl group.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the fluorophenyl and quinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenated compounds, organometallic reagents, and catalysts (e.g., palladium) are employed.

Major Products

    Oxidation: Products may include quinoxaline N-oxides and carboxylic acids.

    Reduction: Reduced products may include quinoxaline derivatives with reduced carbonyl groups.

    Substitution: Substituted products may include various derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-{3-[4-(4-bromophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one
  • **3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one
  • **3-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one

Uniqueness

The uniqueness of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1-(prop-2-en-1-yl)-6-(trifluoromethyl)quinoxalin-2(1H)-one lies in its specific combination of substituents. The presence of the fluorophenyl group and the trifluoromethyl group imparts unique chemical and biological properties, such as increased lipophilicity and potential interactions with fluorine-specific binding sites.

Properties

Molecular Formula

C25H24F4N4O2

Molecular Weight

488.5 g/mol

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1-prop-2-enyl-6-(trifluoromethyl)quinoxalin-2-one

InChI

InChI=1S/C25H24F4N4O2/c1-2-11-33-22-9-3-17(25(27,28)29)16-21(22)30-20(24(33)35)8-10-23(34)32-14-12-31(13-15-32)19-6-4-18(26)5-7-19/h2-7,9,16H,1,8,10-15H2

InChI Key

KEVXEINBZWBRNT-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(F)(F)F)N=C(C1=O)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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